Cas no 921938-80-9 (4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde)
![4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/921938-80-9x500.png)
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- 2H-Pyrido[3,2-b]-1,4-oxazine-7-carboxaldehyde,3,4-dihydro-4-methyl-
- 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
- 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- FT-0731365
- 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
- A844172
- 4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
- 2-METHYLFURO[3,2-D]PYRIMIDIN-4-OL
- SCHEMBL14358268
- PS-3570
- DTXSID30640352
- 921938-80-9
- AKOS006221832
- CS-0314430
- WLB93880
- MFCD09817506
- DB-079253
- 4-Methyl-3,4-dihydro-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- 4-methyl-2H,3H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
-
- MDL: MFCD09817506
- インチ: InChI=1S/C9H10N2O2/c1-11-2-3-13-8-4-7(6-12)5-10-9(8)11/h4-6H,2-3H2,1H3
- InChIKey: CVHLHSUUCRUZHB-UHFFFAOYSA-N
- ほほえんだ: CN1CCOC2=C1N=CC(C=O)=C2
計算された属性
- せいみつぶんしりょう: 178.07400
- どういたいしつりょう: 178.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.243
- ゆうかいてん: 93-94
- ふってん: 368.7°C at 760 mmHg
- フラッシュポイント: 176.8°C
- 屈折率: 1.592
- PSA: 42.43000
- LogP: 0.78770
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4279-5G |
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 95% | 5g |
¥ 16,830.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4279-100MG |
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 95% | 100MG |
¥ 1,405.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4279-250MG |
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 95% | 250MG |
¥ 2,244.00 | 2023-04-13 | |
Apollo Scientific | OR12435-50mg |
3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde |
921938-80-9 | 95% | 50mg |
£25.00 | 2025-02-19 | |
Alichem | A029182152-1g |
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 95% | 1g |
$440.36 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385100-1g |
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 98% | 1g |
¥3637.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385100-250mg |
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 98% | 250mg |
¥1431.00 | 2024-04-25 | |
A2B Chem LLC | AC83461-1mg |
4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | >97% | 1mg |
$201.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4279-5.0g |
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 95% | 5.0g |
¥16817.0000 | 2024-07-20 | |
A2B Chem LLC | AC83461-100mg |
4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde |
921938-80-9 | 98% | 100mg |
$97.00 | 2024-07-18 |
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehydeに関する追加情報
Introduction to 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde (CAS No. 921938-80-9)
4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde, identified by the CAS number 921938-80-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrido[3,2-b][1,4]oxazine class, a scaffold that has been increasingly explored for its potential in drug discovery. The presence of a formyl group at the 7-position and a methyl substituent at the 4-position introduces specific electronic and steric properties that make this molecule a promising candidate for further investigation.
The pyrido[3,2-b][1,4]oxazine core is a fused bicyclic system consisting of a pyridine ring and an oxazine ring. This structural motif has been recognized for its ability to interact with biological targets in diverse ways, making it a valuable scaffold for the development of novel therapeutic agents. The 7-carbaldehyde functional group is particularly noteworthy as it serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrido[3,2-b][1,4]oxazine derivatives. Several studies have highlighted their utility in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, related compounds have been investigated for their anti-inflammatory and anticancer properties. The specific arrangement of rings and substituents in 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde may contribute to its unique interaction profile with biological targets, making it a compelling subject for further research.
One of the most intriguing aspects of this compound is its potential as a precursor for the development of small-molecule inhibitors. The aldehyde functionality at the 7-position allows for condensation reactions with various nucleophiles, leading to the formation of Schiff bases or other heterocyclic systems. These modifications can be strategically employed to enhance binding affinity or selectivity towards specific biological targets. Additionally, the methyl group at the 4-position may influence the conformational flexibility of the molecule, thereby affecting its pharmacokinetic properties.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel heterocyclic compounds. 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde has been subjected to molecular docking studies to predict its binding interactions with potential targets such as kinases or transcription factors. These computational approaches have provided valuable insights into the structural requirements necessary for effective binding and have guided the design of optimized derivatives.
The synthesis of 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde presents both challenges and opportunities. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent methodologies have focused on streamlined synthetic strategies that minimize unnecessary steps while maintaining efficiency. For example, catalytic methods have been explored to facilitate key transformations involving the formation of the oxazine ring and the introduction of the aldehyde functionality.
In terms of biological evaluation, 4-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde has shown promise in preliminary assays. Its ability to modulate enzyme activity or interfere with signaling pathways has been observed in cell-based models. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, this compound represents an exciting avenue for drug discovery in areas such as oncology and inflammatory diseases.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like CAS No. 921938-80-9. Ensuring the purity and consistency of this compound is crucial for downstream applications in both academic research and industrial settings. Advances in purification techniques have improved our ability to obtain crystals suitable for X-ray diffraction studies or other structural determinations.
The future direction of research on 4-methyl-2H,3H,
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